![molecular formula C13H12Cl2N2O2S B2682010 2-[(2,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine CAS No. 339275-88-6](/img/structure/B2682010.png)
2-[(2,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(2,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine” is a chemical compound. Based on its name, it contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a sulfanyl group attached to a 2,4-dichlorobenzyl, indicating the presence of sulfur, chlorine, and benzyl functional groups .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have a pyrimidine ring core, with a 2,4-dichlorobenzyl group and a dimethoxy group attached at the 2 and 4,5 positions respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The dichlorobenzyl group might undergo nucleophilic aromatic substitution reactions, while the sulfanyl group might be oxidized. The dimethoxy group on the pyrimidine ring could potentially undergo a variety of reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar sulfanyl group and the aromatic pyrimidine ring might influence its solubility, while the dichlorobenzyl group might affect its reactivity .Scientific Research Applications
Synthesis of Potential Inhibitors
2-[(2,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine and its derivatives have been synthesized as potential inhibitors of thymidylate synthase (TS), a key enzyme in the synthesis of thymidine monophosphate (dTMP), crucial for DNA synthesis and repair. These compounds are evaluated for their antitumor and antibacterial properties. The nonclassical analogues with specific substituents demonstrated significant potency against human TS, indicating their potential as therapeutic agents against cancer (Gangjee et al., 1996).
Spectroscopic Investigation and Molecular Docking
Spectroscopic techniques like FT-IR and FT-Raman have been employed to analyze the vibrational characteristics of derivatives, providing insights into their stability and reactivity. Molecular docking studies suggest inhibitory activity against specific targets, highlighting their potential as chemotherapeutic agents. For instance, a detailed spectroscopic investigation on a closely related compound revealed its possible anti-diabetic properties, underlining the chemical's versatility in drug design (Alzoman et al., 2015).
Crystal Structure and Cytotoxic Activity
The crystal structure of novel derivatives has been elucidated, providing valuable information on their molecular conformation and interactions. This structural knowledge is crucial for understanding the compounds' biological activities and optimizing their therapeutic efficacy. Additionally, studies on the cytotoxicity of these derivatives against various cell lines offer insights into their potential as anticancer agents. For instance, the synthesis and structural analysis of novel 5-methyl-4-thiopyrimidine derivatives provided a foundation for evaluating their cytotoxic activity (Stolarczyk et al., 2018).
Chemiluminescence and Fluorescent Properties
Research into the chemiluminescence and fluorescent properties of sulfanyl-substituted compounds, including pyrimidine derivatives, has opened up new avenues for their application in biochemical assays and imaging techniques. Such studies contribute to our understanding of the compounds' physical and chemical properties, enhancing their utility in scientific research (Watanabe et al., 2010).
Mechanism of Action
Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the biological target it interacts with. If it’s used in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dimethoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-18-11-6-16-13(17-12(11)19-2)20-7-8-3-4-9(14)5-10(8)15/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHVVKINRUBCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC)SCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide](/img/structure/B2681927.png)
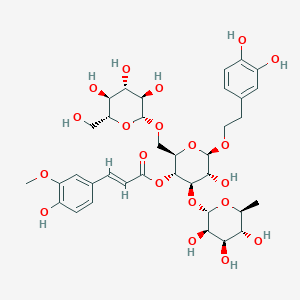


![4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2681933.png)
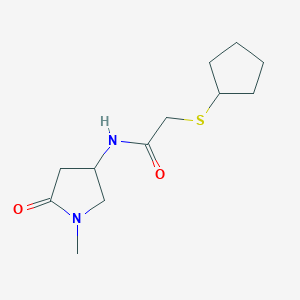
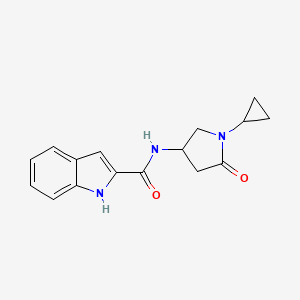

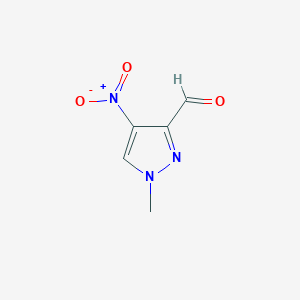
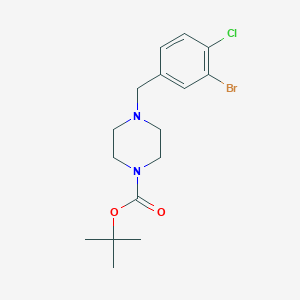
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2681944.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(6-ethoxypyridin-3-yl)methanone](/img/structure/B2681945.png)
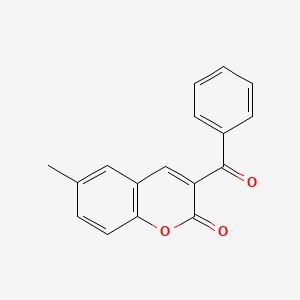
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2681950.png)